![molecular formula C14H20F3N5O2 B2436677 N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 2034602-91-8](/img/structure/B2436677.png)
N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H20F3N5O2 and its molecular weight is 347.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity in Novel Compounds
Research into similar compounds involves the synthesis of novel heterocyclic compounds with potential bioactive properties. For instance, studies on the synthesis of new visnagen and khellin furochromone pyrimidine derivatives have explored their anti-inflammatory and analgesic activity, indicating the potential medicinal applications of these compounds. The synthesized compounds showed promising activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem & Youssef, 2011).
Antineoplastic Applications
Another significant area of research is the development of antineoplastic agents. For example, the metabolism of flumatinib, a novel tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. This research aimed to identify the main metabolic pathways of flumatinib in humans after oral administration, providing essential insights into its pharmacokinetics and potential therapeutic efficacy (Gong et al., 2010).
Antimicrobial Activity
Compounds with similar structural motifs have been evaluated for their antimicrobial activity. A study on the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents revealed that certain derivatives exhibited potent inhibitory activity against standard strains of bacteria. This highlights the potential of these compounds in developing new antimicrobial agents (Krishnamurthy et al., 2011).
Enzyme Inhibition for Disease Treatment
Research into the synthesis of 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides evaluated their activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis. The study found that certain compounds exhibited significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, as well as inhibitory activity against Mycobacterium tuberculosis isocitrate lyase, an essential enzyme for the pathogen's survival (Sriram et al., 2010).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2/c1-10-19-11(14(15,16)17)9-12(20-10)21-4-6-22(7-5-21)13(23)18-3-8-24-2/h9H,3-8H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHLIZINYCJWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NCCOC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.